molecular formula C15H14N2O6S B2879132 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 896349-21-6

4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2879132
CAS No.: 896349-21-6
M. Wt: 350.35
InChI Key: QIRXOPYRBMYAOE-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound is part of a class of molecules that have shown significant relevance in medicinal chemistry and chemical biology. Structurally, it features a benzamide core substituted with a methanesulfonyl group and linked to a 2-methoxy-5-nitrophenyl ring system. Related benzamide and sulfonamide compounds are frequently investigated for their potential as key intermediates in organic synthesis and for their diverse biological activities . While the specific mechanism of action for this exact compound requires further experimental characterization, analogs with similar structural motifs, particularly those containing methanesulfonyl and nitro-benzamide groups, have been identified as potent agents in preclinical research. For instance, certain derivatives have been developed from lead compounds like nimesulide and have demonstrated potent anti-cancer activity in cell-based assays, with some exhibiting IC50 values in the nanomolar range against various cancer cell lines . Furthermore, such scaffolds are explored as inhibitors of specific enzymatic targets, such as sirtuin-2 (SIRT2) deacetylase, which is a target of interest in neurodegenerative diseases and oncology . The presence of both the methanesulfonyl and nitro groups suggests potential for interactions with biological targets, making it a candidate for developing novel therapeutic agents or chemical probes. This product is provided for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for determining the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-14-8-5-11(17(19)20)9-13(14)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRXOPYRBMYAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methanesulfonylbenzoyl Chloride

4-Methanesulfonylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The reaction typically proceeds in anhydrous benzene or toluene, with catalytic dimethylformamide (DMF) to accelerate the process:
$$
\text{4-Methanesulfonylbenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{4-Methanesulfonylbenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
The acid chloride is isolated by evaporating excess SOCl₂ under reduced pressure and used immediately due to its hygroscopic nature.

Preparation of 2-Methoxy-5-Nitroaniline

This intermediate is synthesized via nitration of 2-methoxyaniline. Nitration with fuming nitric acid in glacial acetic acid at 0–5°C introduces the nitro group at the para position relative to the methoxy group. The product is purified by recrystallization from ethanol/water mixtures.

Amide Bond Formation Strategies

The coupling of 4-methanesulfonylbenzoyl chloride with 2-methoxy-5-nitroaniline is achieved through two primary methods:

Schotten-Baumann Reaction

In this classical approach, the acid chloride is reacted with the aniline derivative in a biphasic system (water/dichloromethane) using triethylamine as the base:
$$
\text{4-Methanesulfonylbenzoyl chloride} + \text{2-Methoxy-5-nitroaniline} \xrightarrow{\text{Et}3\text{N, H}2\text{O/CH}2\text{Cl}2} \text{Target compound} + \text{HCl}
$$
Reaction Conditions :

  • Temperature: 0–25°C
  • Time: 12–24 hours
  • Workup: The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, followed by drying over Na₂SO₄.
  • Yield: 70–85% after silica gel chromatography.

Coupling Reagent-Mediated Synthesis

Modern methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
$$
\text{4-Methanesulfonylbenzoic acid} + \text{2-Methoxy-5-nitroaniline} \xrightarrow{\text{EDCI/HOBt, THF}} \text{Target compound}
$$
Advantages :

  • Avoids handling moisture-sensitive acid chlorides.
  • Higher functional group tolerance.
  • Yield: 65–75% after purification.

Critical Reaction Parameters and Optimization

Solvent Selection

  • Dichloromethane (DCM) : Preferred for Schotten-Baumann reactions due to immiscibility with water.
  • Tetrahydrofuran (THF) : Enhances solubility of coupling reagents and intermediates.
  • Dimethylformamide (DMF) : Used in sulfonylation steps but avoided in amidation due to competing side reactions.

Temperature and Time

  • 0–5°C : Minimizes nitro group reduction during nitration.
  • Room temperature : Optimal for EDCI/HOBt-mediated couplings.
  • Reflux (80–100°C) : Accelerates acid chloride formation but risks decomposition of heat-sensitive intermediates.

Purification Techniques

  • Column Chromatography :
    • Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted aniline and byproducts.
    • Alumina columns separate polar impurities in sulfonamide-containing intermediates.
  • Recrystallization : Ethyl acetate/isopropyl ether mixtures yield high-purity crystals (m.p. 159–161°C).

Analytical Characterization

Key spectroscopic data for the target compound:

  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, Ar-H), 8.20 (d, J = 8.8 Hz, 1H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.15 (s, 3H, SO₂CH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asym. stretch), 1350 cm⁻¹ (SO₂ sym. stretch).

Comparative Analysis of Synthetic Routes

Parameter Schotten-Baumann EDCI/HOBt
Reagents SOCl₂, Et₃N EDCI, HOBt
Solvent DCM/H₂O THF
Yield 70–85% 65–75%
Purity ≥95% (after chromatography) ≥90% (requires recrystallization)
Scalability Suitable for industrial scale Limited by coupling reagent cost

Industrial-Scale Considerations

Large-scale production favors the Schotten-Baumann method due to:

  • Lower reagent costs (SOCl₂ vs. EDCI).
  • Simplified workup (liquid-liquid extraction vs. column chromatography).
  • Patent-protected protocols for related benzamides.

Challenges and Mitigation Strategies

  • Nitro Group Stability : Avoid reducing agents (e.g., Pd/C) during amidation.
  • Sulfonamide Hydrolysis : Use anhydrous conditions during acid chloride formation.
  • Byproduct Formation : Optimize stoichiometry (1.2:1 acyl chloride:aniline ratio).

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-4-methylsulfonylbenzamide.

    Reduction: Formation of N-(2-methoxy-5-aminophenyl)-4-methylsulfonylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

4-Methoxy-N-(2-methyl-5-nitrophenyl)benzamide (4MNMNPB)

2-Chloro-N-(2-methoxy-5-nitrophenyl)benzamide

N-(2-Methoxy-5-Nitrophenyl)-5-Phenyl-1H-1,2,4-Triazol-3-Amine

5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl)Benzamide Derivatives

Physicochemical Data Comparison :
Property Target Compound (Methanesulfonyl) 4MNMNPB (Methoxy) 2-Chloro Analogue Triazole Derivative
Molecular Weight ~335.3 g/mol (calculated) 316.3 g/mol 306.7 g/mol ~310.3 g/mol
logP ~2.5 (estimated) Not reported 3.27 ~3.0 (estimated)
Polar Surface Area ~100 Ų (estimated) Not reported 63.6 Ų ~90 Ų (estimated)
Hydrogen Bond Donors 1 1 1 2 (triazole NH)
  • Key Observations: The methanesulfonyl group in the target compound increases polarity compared to chloro or methoxy substituents, likely reducing logP and enhancing aqueous solubility.
Optical and Thermal Properties :
  • 4MNMNPB : Exhibits nonlinear optical (NLO) activity with a second harmonic generation (SHG) efficiency of 1.2×KDP. Thermal stability up to 180°C (TGA).
  • Target Compound :
    • Methanesulfonyl groups may enhance thermal stability compared to methoxy or chloro analogs.
    • Predicted NLO activity due to electron-withdrawing nitro and sulfonyl groups.

Structural and Crystallographic Insights

  • Hydrogen Bonding Patterns :
    • Methoxy and nitro groups in 2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide form intermolecular hydrogen bonds, stabilizing crystal packing.
    • Methanesulfonyl groups in the target compound may participate in stronger hydrogen bonds or sulfur-oxygen interactions, affecting crystallinity .

Biological Activity

4-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and specific case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₅S
  • Molecular Weight : 345.36 g/mol

The structure features a benzamide core with a methanesulfonyl group and a nitrophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the methanesulfonyl group is believed to enhance these effects by acting as a competitive inhibitor of bacterial enzymes essential for cell wall synthesis, such as dihydropteroate synthase (DHPS) .

  • Mechanism : The compound may disrupt the synthesis of folate in bacteria, leading to bacteriostatic effects. This mechanism is common among sulfonamide derivatives.

Anticancer Activity

The anticancer potential of related benzamide derivatives has been extensively studied. These compounds often inhibit key enzymes involved in cancer cell proliferation, including topoisomerases and various kinases.

  • Case Study : A study on similar benzamide derivatives showed that they exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of DHPS leading to disruption of folate synthesis
AnticancerInhibition of topoisomerases and kinases involved in cell proliferation

Case Studies on Anticancer Efficacy

  • Compound Evaluation : A series of benzamide derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. The results indicated that modifications at the para position significantly influenced activity.
    • IC50 Values : Most compounds exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines.
  • Mechanistic Insights : Molecular dynamics simulations revealed that certain substitutions enhanced binding affinity to target proteins involved in cancer progression, suggesting a structure-activity relationship (SAR) that could guide future drug design .

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